REACTION_CXSMILES
|
[C:1]([CH:4]1[NH:9][CH2:8][C:7]2[CH:10]=[CH:11][S:12][C:6]=2[CH2:5]1)(O)=[O:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[OH:2][CH2:1][CH:4]1[NH:9][CH2:8][C:7]2[CH:10]=[CH:11][S:12][C:6]=2[CH2:5]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
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3.7 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)C1CC2=C(CN1)C=CS2
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Name
|
|
Quantity
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1.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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45 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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1.35 mL
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
0.95 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
4.35 mL
|
Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the resulting suspension is heated
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Type
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TEMPERATURE
|
Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
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After cooling
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Type
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CUSTOM
|
Details
|
The inorganic salts formed
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Type
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FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
washed with methylene chloride (5×20 cc)
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Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure (25 mm Hg; 3.3 kPa) at 60° C
|
Type
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DISSOLUTION
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Details
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The residue is dissolved
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled
|
Type
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FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with cyclohexane
|
Type
|
CUSTOM
|
Details
|
dried at 20° C. under reduced pressure (0.1 mm Hg; 0.013 kPa)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1CC2=C(CN1)C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |